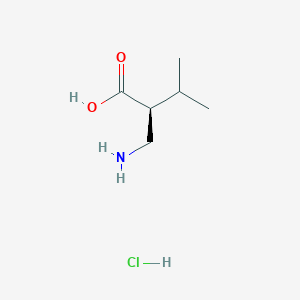

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Übersicht

Beschreibung

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group, a methyl group, and a carboxylic acid group, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride can be achieved through several methods. One common approach involves the asymmetric synthesis from L-threonine . This method ensures high enantiomeric purity, which is crucial for its applications in pharmaceuticals.

Industrial Production Methods

In industrial settings, the production of this compound often involves the kinetic resolution of racemic mixtures using specific enzymes such as D-amino acid oxidase and ω-transaminase . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

- (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a crucial building block in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders. It is notably used in synthesizing Valganciclovir hydrochloride, an antiviral medication used to treat cytomegalovirus infections.

- The compound's chiral nature allows it to be employed in creating enantiomerically pure drugs, which often exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.

Mechanism of Action

- The compound interacts with biological targets such as enzymes or receptors, influencing metabolic pathways. Its stereochemical properties significantly affect its biological activity, making it valuable in drug development.

Biochemical Research

Amino Acid Metabolism Studies

- In biochemical research, this compound is utilized to study amino acid metabolism. Researchers investigate how this compound participates in metabolic pathways and its role in enzyme functions .

- The compound aids in understanding the biochemical mechanisms underlying various physiological processes and diseases.

Peptide Synthesis

Utility in Synthetic Chemistry

- This compound is essential for peptide synthesis, allowing chemists to create specific peptides that can serve as therapeutic agents or research tools. Its ability to form stable bonds with other amino acids makes it a preferred choice for constructing peptide chains .

- The incorporation of this compound into peptides can enhance their stability and bioactivity.

Food Industry

Potential as Food Additive

- There is ongoing research into the potential application of this compound as a food additive or flavor enhancer. Its properties may contribute to developing healthier food products by improving taste profiles without compromising nutritional value .

- The exploration of this compound in food science reflects a growing interest in leveraging amino acids for functional food development.

Cosmetic Formulations

Applications in Skin Health Products

- In the cosmetic industry, this compound is being investigated for its potential use in formulations aimed at skin health and rejuvenation. Its biochemical properties may contribute to improving skin hydration and elasticity .

- As consumers increasingly seek products with scientifically-backed ingredients, this compound stands out for its potential benefits.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key building block for antiviral drugs; enhances drug efficacy through chirality. |

| Biochemical Research | Used to study amino acid metabolism and enzyme functions; aids understanding of physiological processes. |

| Peptide Synthesis | Essential for creating specific peptides; improves stability and bioactivity of therapeutic agents. |

| Food Industry | Potential food additive or flavor enhancer; contributes to healthier product development. |

| Cosmetic Formulations | Investigated for skin health benefits; may improve hydration and elasticity of skin products. |

Wirkmechanismus

The mechanism of action of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Aminobutyric acid: Similar in structure but lacks the methyl group, which affects its reactivity and applications.

(S)-2-Aminobutanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and uses.

Uniqueness

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic compounds.

Biologische Aktivität

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, often referred to as a chiral amino acid derivative, is increasingly recognized for its biological activity and significance in pharmaceutical research. This compound serves as a key building block in the synthesis of various biologically active molecules, including antiviral drugs like Valganciclovir hydrochloride. The following sections explore its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an aminomethyl group attached to a butanoic acid backbone. This configuration allows it to exist in two enantiomeric forms due to the presence of an asymmetric carbon atom. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in chemical synthesis and biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 165.64 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 52-53 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that its chiral configuration significantly influences its biological effects, making it a valuable compound in drug development.

- Enzyme Interaction : The compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune response regulation. This interaction suggests potential therapeutic applications in managing diabetes and metabolic disorders.

- Receptor Modulation : Its structural properties allow it to modulate receptor activities, influencing signaling pathways that are crucial for cellular functions.

Biological Activity Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antiviral Activity : As a precursor in the synthesis of Valganciclovir, this compound exhibits antiviral properties against cytomegalovirus (CMV), demonstrating efficacy in inhibiting viral replication.

- Inhibition Studies : In vitro assays have shown that high concentrations of the compound can inhibit specific biochemical pathways, including those associated with Type III secretion systems in pathogenic bacteria . For instance, concentrations around 50 μM resulted in approximately 50% inhibition of secretion related to CPG2 activity.

Case Studies

Case Study 1: Antiviral Efficacy

- Objective : To evaluate the antiviral efficacy of Valganciclovir synthesized from this compound.

- Methods : Viral replication assays were conducted using human fibroblast cells infected with CMV.

- Results : The synthesized Valganciclovir demonstrated significant reduction in viral load compared to untreated controls, confirming the biological relevance of the precursor compound.

Case Study 2: Enzyme Interaction

- Objective : To assess the interaction between this compound and DPP-IV.

- Methods : Enzyme activity assays were performed to measure the inhibition rates at varying concentrations.

- Results : The compound exhibited dose-dependent inhibition of DPP-IV activity, indicating potential applications in diabetes management.

Applications

The versatility of this compound extends across multiple scientific domains:

- Synthetic Organic Chemistry : As a chiral building block, it is instrumental in synthesizing peptides and other biologically active compounds.

- Drug Development : Its role as a precursor for antiviral agents highlights its importance in pharmaceutical research.

- Biochemical Research : The compound's interactions with enzymes and receptors make it a valuable tool for studying metabolic pathways and disease mechanisms.

Eigenschaften

IUPAC Name |

(2S)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719292 | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925704-47-8 | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.